5-Phenylpyridazine-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

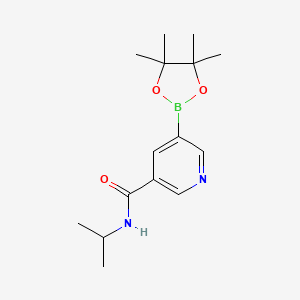

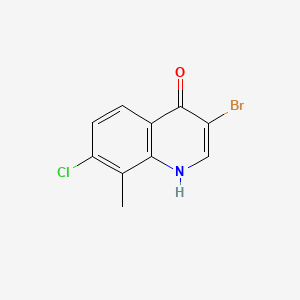

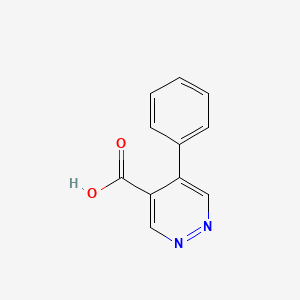

5-Phenylpyridazine-4-carboxylic acid is a chemical compound with the molecular formula C11H8N2O2 . It is a derivative of pyridazine, which is a heterocyclic compound containing two nitrogen atoms in its six-membered ring .

Synthesis Analysis

The synthesis of carboxylic acids, such as 5-Phenylpyridazine-4-carboxylic acid, often involves oxidations . Two other useful procedures for preparing carboxylic acids involve hydrolysis of nitriles and carboxylation of organometallic intermediates . Both methods begin with an organic halogen compound and the carboxyl group eventually replaces the halogen .Molecular Structure Analysis

The molecular structure of 5-Phenylpyridazine-4-carboxylic acid consists of a pyridazine ring attached to a phenyl group and a carboxylic acid group . The pyridazine ring is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity .Chemical Reactions Analysis

Carboxylic acids, like 5-Phenylpyridazine-4-carboxylic acid, can undergo a variety of chemical reactions. These include reactions with alcohols to form esters, reactions with amines to form amides, and decarboxylation . They can also be reduced to alcohols using reducing agents .科学的研究の応用

Synthesis and Biological Activity: The compound 3-benzoyl-6-phenylpyridazine, related to 5-Phenylpyridazine-4-carboxylic acid, has been synthesized and explored for its biological activity. This includes studies on its reactions and spectroscopy, indicating potential in biological applications (Issac, 1999).

Analgesic and Antiinflammatory Activities: Derivatives of 5-Phenylpyridazine-4-carboxylic acid, such as phenylamides of 5-benzamidopyrazole-4-carboxylic acid, have been investigated for their analgesic and antiinflammatory properties. These compounds have shown promising results in analgesic and antiexudative activities (Daidone et al., 2001).

Antiviral Activity: Certain derivatives of 4-(phenylamino)/4-[(methylpyridin-2-yl)amino]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids, which are structurally related to 5-Phenylpyridazine-4-carboxylic acid, have shown significant antiviral activity against Herpes simplex virus and other viruses (Bernardino et al., 2007).

Inhibitory Effects on Cholinesterase Enzymes: New derivatives with the phenylpyridazine core have been synthesized and evaluated for their ability to inhibit cholinesterase enzymes. This research suggests potential applications in treating diseases like Alzheimer's (Kilic et al., 2018).

Antibacterial Activities: Novel derivatives utilizing 5-Phenylpyridazine-4-carboxylic acid have been synthesized and tested for antibacterial properties, demonstrating potential in this area (Al-Kamali et al., 2014).

Supramolecular Architectures: Research into the synthesis of compounds involving 5-Phenylpyridazine-4-carboxylic acid derivatives and their role in forming supramolecular structures has been conducted. These studies contribute to our understanding of chemical assembly and potential applications in materials science (Majumder et al., 2006).

特性

IUPAC Name |

5-phenylpyridazine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c14-11(15)10-7-13-12-6-9(10)8-4-2-1-3-5-8/h1-7H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFIZQFJYTYBRFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=NC=C2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Phenylpyridazine-4-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。